molecular formula C10H10N2O2 B14853684 5-methyl-1-oxido-2-phenyl-4H-pyrazol-1-ium-3-one

5-methyl-1-oxido-2-phenyl-4H-pyrazol-1-ium-3-one

Cat. No.: B14853684
M. Wt: 190.20 g/mol
InChI Key: XHAFWWKZDDIGRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methyl-1-oxido-2-phenyl-4H-pyrazol-1-ium-3-one is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties

Preparation Methods

Chemical Reactions Analysis

5-methyl-1-oxido-2-phenyl-4H-pyrazol-1-ium-3-one undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halides for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-methyl-1-oxido-2-phenyl-4H-pyrazol-1-ium-3-one involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme . This inhibition can lead to various biological effects, including anti-inflammatory and antimicrobial activities .

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

5-methyl-1-oxido-2-phenyl-4H-pyrazol-1-ium-3-one

InChI

InChI=1S/C10H10N2O2/c1-8-7-10(13)11(12(8)14)9-5-3-2-4-6-9/h2-6H,7H2,1H3

InChI Key

XHAFWWKZDDIGRS-UHFFFAOYSA-N

Canonical SMILES

CC1=[N+](N(C(=O)C1)C2=CC=CC=C2)[O-]

Origin of Product

United States

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